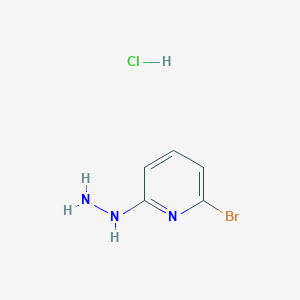

2-Bromo-6-hydrazinopyridine hydrochloride

Description

Properties

IUPAC Name |

(6-bromopyridin-2-yl)hydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZHKJDYOVMTTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Hydrazinopyridine Hydrochloride

Established Synthetic Pathways and Mechanistic Elucidation

The primary and most well-documented method for synthesizing 2-Bromo-6-hydrazinopyridine involves the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine (B92270) precursor.

The synthesis of 2-Bromo-6-hydrazinopyridine is commonly achieved through the reaction of 2,6-dibromopyridine (B144722) with hydrazine (B178648) hydrate (B1144303). nih.goviucr.orgresearchgate.net This reaction is a classic example of nucleophilic aromatic substitution, where the hydrazine molecule acts as the nucleophile, displacing one of the bromine atoms on the pyridine ring. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this attack, particularly at the C2 and C6 positions.

The general mechanism involves the addition of the hydrazine nucleophile to the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring and yielding the monosubstituted product, 2-Bromo-6-hydrazinopyridine. nih.gov An excess of hydrazine hydrate is often used to prevent the competitive formation of dimers or disubstituted products. researchgate.netresearchgate.net The product is typically obtained as a free base and can be converted to the hydrochloride salt in a subsequent step.

The efficiency and yield of the synthesis are highly dependent on the optimization of key reaction parameters. Detailed studies have established specific conditions that favor the formation of the desired monosubstituted product. nih.goviucr.orgresearchgate.net

A widely cited procedure involves heating a mixture of 2,6-dibromopyridine and a significant excess of hydrazine hydrate. nih.goviucr.orgresearchgate.net The use of a co-solvent, such as an alcohol, can be crucial for homogenizing the reaction mixture. Initially, the mixture may separate into two layers, but as the reaction proceeds at an elevated temperature, it becomes homogeneous. nih.goviucr.org

Below is a data table summarizing the established reaction parameters for this synthesis.

| Parameter | Value/Condition | Source(s) |

| Starting Material | 2,6-dibromopyridine | nih.goviucr.orgresearchgate.net |

| Nucleophile | Hydrazine hydrate (80-99%) | nih.govgoogle.com |

| Molar Ratio | 1 : ~9 (2,6-dibromopyridine : Hydrazine hydrate) | nih.goviucr.org |

| Solvent System | 1-Propanol (B7761284) | nih.goviucr.org |

| Temperature | 80 °C | nih.goviucr.orgresearchgate.net |

| Reaction Duration | 12 hours | nih.goviucr.orgresearchgate.net |

These optimized conditions ensure a controlled reaction rate that favors monosubstitution over disubstitution, leading to a good yield of 2-Bromo-6-hydrazinopyridine.

Following the completion of the reaction, the isolation and purification of the product are critical for obtaining a high-purity crystalline solid. The established method involves a straightforward crystallization process. nih.goviucr.org

After the reaction mixture is heated for the specified duration, it is allowed to cool slowly. Cooling overnight at a reduced temperature, typically around 4°C, facilitates the precipitation of the product from the solution. nih.goviucr.org This process yields pale-yellow needles of 2-Bromo-6-hydrazinopyridine, which are often of sufficient purity for subsequent applications like X-ray diffraction studies. nih.gov The crystalline product is then collected by filtration. google.com For conversion to the hydrochloride salt, the isolated free base is dissolved in a suitable solvent and treated with hydrochloric acid, followed by crystallization. google.com

The purification process is summarized in the table below.

| Step | Technique | Description | Source(s) |

| 1. Precipitation | Cooling Crystallization | The reaction mixture is cooled overnight at 4°C to induce the formation of crystals. | nih.goviucr.org |

| 2. Isolation | Filtration | The precipitated solid (pale-yellow needles) is separated from the mother liquor. | google.com |

| 3. Salification | Acid Treatment | The purified free base is dissolved in an appropriate solvent and treated with hydrochloric acid to form the hydrochloride salt. | google.com |

In some cases, recrystallization from a suitable solvent or decolorization with activated carbon may be employed to remove impurities and obtain a colorless final product. google.com

Advanced and Emerging Synthetic Strategies

Regioselectivity is a crucial aspect of synthesizing substituted pyridines, especially when multiple reactive sites are present. rsc.org The synthesis of 2-Bromo-6-hydrazinopyridine from 2,6-dibromopyridine is inherently a regioselective process where conditions are tuned to favor monosubstitution. The ability to control the reaction to selectively replace only one bromine atom is key. researchgate.net

Advanced methods focus on leveraging different reactivities of leaving groups or using directing groups to achieve high regioselectivity. For instance, starting with a pyridine ring containing two different halogen substituents (e.g., 2-bromo-6-chloropyridine) could allow for selective substitution based on the differential reactivity of the C-Br and C-Cl bonds. Furthermore, the development of one-pot, multi-step reactions under highly controlled conditions has shown promise in producing single N-substituted pyrazole (B372694) derivatives, a principle that can be applied to pyridyl hydrazines to ensure the formation of a single desired regioisomer. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.comeurekaselect.com This technique has been successfully applied to the synthesis of various hydrazide-hydrazones and other heterocyclic compounds, often resulting in significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.net

In the context of synthesizing 2-Bromo-6-hydrazinopyridine, microwave irradiation could potentially shorten the required 12-hour reaction time to a matter of minutes. researchgate.netmdpi.com The direct and efficient heating of the polar reactants and solvent under microwave conditions can lead to a rapid increase in temperature, thus accelerating the rate of the nucleophilic substitution reaction. This method offers a greener and more time-efficient alternative to traditional synthetic protocols. eurekaselect.com

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives is an area of growing importance, aiming to reduce environmental impact through methodologies that are efficient, use less hazardous materials, and minimize waste. nih.govresearchgate.net While specific green synthesis protocols for 2-bromo-6-hydrazinopyridine hydrochloride are not extensively detailed in dedicated literature, the principles can be applied by examining related syntheses for hydrazinopyridines and other pyridine compounds.

Key green chemistry strategies applicable to this class of compounds include:

Microwave-Assisted Synthesis : This technique has been recognized as a green chemistry tool for synthesizing novel pyridine derivatives, offering advantages such as significantly reduced reaction times (from hours to minutes), excellent yields (often in the 82-94% range), and the formation of pure products with low-cost processing. nih.gov Selective mono- or di-amination of 2,6-dibromopyridine has been successfully performed using microwave irradiation with water as the solvent. nih.gov

Use of Eco-Friendly Solvents and Catalysts : A core principle of green chemistry is the replacement of toxic organic solvents with greener alternatives like water or ethanol, or conducting reactions under solvent-free conditions. rsc.orgmdpi.com For instance, the synthesis of imidazo[1,2-a]pyridines has been achieved using activated fly ash as an efficient and reusable catalyst in less hazardous solvents. bhu.ac.in Furthermore, visible-light catalysis represents an environmentally friendly approach, as demonstrated in the one-pot synthesis of 3-amino- nih.govresearchgate.netguidechem.com-triazolopyridine derivatives from 2-hydrazinopyridine (B147025) under mild conditions. acs.org

Multicomponent and One-Pot Reactions : These reactions improve efficiency by combining multiple synthetic steps into a single operation, which saves time, energy, and reduces the need for purification of intermediate compounds. researchgate.net A variety of novel pyridine derivatives have been created using one-pot, multicomponent reactions. nih.gov

These approaches highlight a clear trajectory toward more sustainable and environmentally benign syntheses for complex heterocyclic molecules like this compound.

Synthesis of Structural Analogues and Key Intermediates

The synthesis of this compound relies on the availability of specific precursors and an understanding of the synthesis of its structural isomers.

2,6-Dibromopyridine is a crucial precursor for the synthesis of 2-bromo-6-hydrazinopyridine. iucr.org A common and efficient method for its preparation involves a halogen exchange reaction starting from 2,6-dichloropyridine (B45657). guidechem.comgoogle.com In this process, 2,6-dichloropyridine is refluxed with a bromide source, such as sodium bromide in the presence of hydrobromic acid. guidechem.comgoogle.com This method is straightforward and provides the target product in high yield and purity. google.com

The reaction can be summarized as follows:

Reactants : 2,6-Dichloropyridine, a bromide salt (e.g., Sodium Bromide), and hydrobromic acid. guidechem.comgoogle.com

Conditions : The mixture is heated under reflux at temperatures ranging from 80-150°C for an extended period, typically 24 hours. guidechem.comgoogle.com

Workup : After cooling, the crude product is isolated by filtration and then purified, commonly by refining with diethyl ether. guidechem.comgoogle.com

This synthesis route offers yields reported to be in the range of 66-80% with purities exceeding 98%. google.com

| Starting Material | Key Reagents | Temperature | Reaction Time | Reported Yield | Reported Purity | Source |

|---|---|---|---|---|---|---|

| 2,6-Dichloropyridine (0.1 mol) | Sodium Bromide (0.2 mol), 40% Hydrobromic Acid (0.4 mol) | 80-150°C | 24 hours | 66.4% | 98.5% | guidechem.com |

| 2,6-Dichloropyridine (0.1 mol) | Sodium Bromide (0.4 mol), 40% Hydrobromic Acid (0.2 mol) | 80-150°C | 24 hours | 71.5% | 98.5% | google.com |

| 2,6-Dichloropyridine (0.1 mol) | Hydrogen Bromide Gas | 80-150°C | Until completion by HPLC | 73.6% | 98.3% | google.com |

The synthesis of various hydrazinopyridine isomers often involves the nucleophilic substitution of a halo-pyridine with hydrazine hydrate. The position of the leaving group on the pyridine ring dictates the resulting isomer.

A prominent example is the synthesis of 3-chloro-2-hydrazinopyridine . This compound is prepared by reacting 2,3-dichloropyridine (B146566) with hydrazine hydrate in a polar solvent. google.com The reaction demonstrates high selectivity, with the hydrazine group displacing the chlorine atom at the 2-position, which is more activated towards nucleophilic attack. The use of polar solvents like ethanol, methanol, or dimethylacetamide (DMAC) facilitates the reaction, leading to high yields of the desired product. google.com

| Starting Material (0.1 mol) | Hydrazine Hydrate (molar ratio) | Solvent | Reaction Time | Reported Yield | Source |

|---|---|---|---|---|---|

| 2,3-Dichloropyridine | 1:4 | Ethanol | 8 hours | 95% | google.com |

| 2,3-Dichloropyridine | 1:6 | Ethanol | 6 hours | 97% | google.com |

| 2,3-Dichloropyridine | 1:6 | DMAC | 6 hours | 98% | google.com |

| 2,3-Dichloropyridine | 1:6 | Ethanol | 5 hours | 99% | google.com |

Similarly, 4-hydrazinopyridine can be prepared from 4-chloropyridine (B1293800) hydrochloride and hydrazine hydrate. researchgate.net Although detailed procedures vary across different patents, the fundamental reaction involves the displacement of the chloro group at the 4-position by the hydrazine nucleophile. researchgate.net

Crystallographic and Conformational Analysis of 2 Bromo 6 Hydrazinopyridine Hydrochloride

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular structure, packing, and intermolecular interactions.

The crystallographic analysis of 2-Bromo-6-hydrazinylpyridine (B1342697) reveals that it crystallizes in the orthorhombic system. nih.goviucr.orgnih.gov The specific space group was determined to be P2₁2₁2₁, a chiral space group, with eight molecules per unit cell (Z = 8). nih.govresearchgate.net The detailed crystallographic data for the compound are summarized in the table below.

Table 1: Crystallographic Data for 2-Bromo-6-hydrazinylpyridine

| Parameter | Value |

|---|---|

| Chemical Formula | C₅H₆BrN₃ |

| Molecular Weight | 188.04 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 3.9606 (3) |

| b (Å) | 13.9649 (9) |

| c (Å) | 23.0332 (14) |

| Volume (ų) | 1273.95 (15) |

| Z | 8 |

| Temperature (K) | 150 |

| Radiation | Cu Kα (λ = 1.54178 Å) |

Data sourced from Mossine et al., 2023. researchgate.net

The asymmetric unit of the 2-Bromo-6-hydrazinylpyridine crystal is notable as it contains two conformationally non-equivalent molecules, designated as (I1) and (I2). nih.goviucr.orgresearchgate.net This means that within the crystal lattice, the compound exists in two different shapes. Both molecules are essentially flat, with only slight deviations of the hydrazine (B178648) nitrogen atoms from the average molecular plane. nih.govresearchgate.net

The molecular packing is characterized by infinite chains of molecules that propagate along the iucr.org direction, formed through a network of hydrogen bonds. iucr.org These chains are further organized by other intermolecular forces, creating a stable three-dimensional structure.

Molecular Conformation and Torsion Angle Analysis

The presence of two unique molecules in the asymmetric unit is a direct result of conformational isomerism, particularly concerning the orientation of the hydrazine moiety relative to the pyridine (B92270) ring.

A significant finding from the crystal structure is the simultaneous presence of both syn and anti conformations. nih.gov

In molecule (I1), the hydrazine group adopts a syn -disposition relative to the pyridine ring nitrogen (N1). This is defined by the N1—C5—N2—N3 torsion angle of 5.4 (3)°. nih.gov

In contrast, molecule (I2) exhibits an anti -conformation, where the hydrazine group is turned away from the pyridine nitrogen (N4). The corresponding N4—C10—N5—N6 torsion angle is 171.0 (2)°. nih.gov

This co-crystallization of two distinct conformers highlights the low energy barrier to rotation around the C—N bond connecting the hydrazine group to the pyridine ring.

Table 2: Key Torsion Angles in 2-Bromo-6-hydrazinylpyridine

| Molecule | Torsion Angle | Value (°) | Conformation |

|---|---|---|---|

| (I1) | N1—C5—N2—N3 | 5.4 (3) | syn |

| (I2) | N4—C10—N5—N6 | 171.0 (2) | anti |

Data sourced from Mossine et al., 2023.

The conformational behavior of 2-Bromo-6-hydrazinylpyridine can be understood by comparing it with related structures. For instance, 3-chloropyrid-2-ylhydrazine exists in the syn-conformation. nih.gov When 2-hydrazinopyridine (B147025) acts as a ligand in metal complexes, such as with palladium(II) or copper(I), it is stabilized in the syn-conformation to allow both the pyridine and hydrazine nitrogens to coordinate to the metal ion. nih.gov

Of particular relevance to the title compound, 2-Bromo-6-hydrazinopyridine hydrochloride, is the structure of 2-hydrazinopyridine dihydrochloride (B599025) . nih.gov In this salt, both the pyridine nitrogen and the terminal hydrazine nitrogen are protonated. nih.gov The resulting electrostatic repulsion between these two positively charged centers forces the molecule exclusively into the anti -conformation. nih.goviucr.org Based on this precedent, it is highly probable that this compound also adopts a stable anti-conformation in the solid state due to the protonation of its nitrogen atoms.

Intermolecular Interactions in the Solid State

The crystal packing of 2-Bromo-6-hydrazinylpyridine is stabilized by a variety of intermolecular interactions that link the syn and anti conformers into a robust network. nih.gov

Hydrogen Bonding : Extensive hydrogen bonding is a dominant feature. All nitrogen atoms from both the hydrazine groups and the pyridine rings are involved. nih.gov The interactions include conventional N—H⋯N bonds and more complex bifurcated N—H⋯(N,N) hydrogen bonds, which link the molecules into chains. iucr.orgresearchgate.net

Halogen Bonding : A short intermolecular contact between bromine atoms, Br1⋯Br2 [3.6328 (7) Å], is observed. This distance and its directionality are characteristic of a halogen bond, an important interaction in crystal engineering.

These interactions can be visualized using Hirshfeld surface analysis, which maps the close contacts between molecules in the crystal. nih.govresearchgate.net

Table 3: Hydrogen-Bond Geometry in 2-Bromo-6-hydrazinylpyridine

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N2—H2A···N4 | 0.80 (3) | 2.36 (3) | 3.058 (3) | 146 (3) |

| N3—H3A···N6(i) | 0.85 (3) | 2.43 (3) | 3.212 (3) | 154 (3) |

| N3—H3A···N5(ii) | 0.85 (3) | 2.67 (3) | 3.149 (3) | 117 (3) |

| N3—H3B···N2(iii) | 0.84 (4) | 2.74 (4) | 3.543 (3) | 161 (3) |

| N3—H3B···N6(ii) | 0.84 (4) | 2.69 (3) | 3.183 (3) | 119 (2) |

Symmetry codes: (i) x-1, y, z; (ii) -x+1/2, -y, z+1/2; (iii) x+1, y, z. Data sourced from Mossine et al., 2023.

Comprehensive Analysis of Hydrogen Bonding Networks (N—H⋯N, Bifurcated N—H⋯(N,N))

The hydrogen bonding network in crystalline 2-bromo-6-hydrazinylpyridine is extensive, involving all nitrogen atoms of the hydrazine groups and the pyridine rings. nih.gov This network is characterized by both conventional two-center and less common three-center (bifurcated) hydrogen bonds, which link the molecules into chains propagating along the researchgate.net direction. nih.goviucr.orgiucr.org

A key feature of the hydrogen-bonding pattern is the formation of R²₂(7) ring motifs, which arise from the near co-planar arrangement of the two independent molecules in the asymmetric unit. nih.goviucr.org One of the hydrazine nitrogen atoms acts as a central hub in this network, participating in five short heteroatom contacts. It functions as an acceptor in one hydrogen bond and as a donor in four others, including two bifurcated N—H⋯(N,N) interactions. nih.goviucr.org In these bifurcated bonds, a single N-H group donates to two different nitrogen acceptors simultaneously. Furthermore, one of the terminal hydrazine nitrogen atoms acts as a double acceptor, further contributing to the complexity and stability of the network. nih.goviucr.org

Table 1: Hydrogen-Bond Geometry for 2-Bromo-6-hydrazinylpyridine nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N2—H2A···N4 | 0.80(3) | 2.36(3) | 3.058(3) | 146(3) |

| N3—H3A···N6 | 0.85(3) | 2.43(3) | 3.212(3) | 154(3) |

| N3—H3A···N5 | 0.85(3) | 2.67(3) | 3.149(3) | 117(3) |

| N3—H3B···N2 | 0.84(4) | 2.74(4) | 3.543(3) | 161(3) |

| N3—H3B···N6 | 0.84(4) | 2.69(3) | 3.183(3) | 119(2) |

| N5—H5···N3 | 0.86(3) | 2.06(3) | 2.913(3) | 173(3) |

| N6—H6B···N1 | 0.82(3) | 2.46(3) | 3.257(3) | 164(3) |

D = donor atom; A = acceptor atom.

Characterization of Halogen Bonding Interactions (Br⋯Br)

In addition to the extensive hydrogen bonding, the crystal structure of 2-bromo-6-hydrazinylpyridine is further stabilized by a short intermolecular Br⋯Br contact of 3.6328(7) Å. nih.gov This distance is shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å), indicating a significant attractive interaction. This contact satisfies the geometric criteria for a halogen bond, wherein one bromine atom acts as the halogen bond donor and the other as the acceptor. nih.gov Specifically, the Br2 atom serves as the donor, and Br1 acts as the acceptor. nih.gov Such interactions are increasingly recognized for their role in directing crystal packing and stabilizing supramolecular architectures.

Advanced Structural Characterization and Topological Analysis

To gain a deeper and more quantitative understanding of the intermolecular interactions governing the crystal structure of 2-bromo-6-hydrazinylpyridine, advanced analytical techniques are employed.

Rationalization of Crystal Engineering Principles

The observed crystal structure of 2-bromo-6-hydrazinylpyridine can be rationalized through the principles of crystal engineering, which focuses on the design and control of solid-state architectures through an understanding of intermolecular forces. The hierarchical nature of these forces is evident, with the strong and directional N—H⋯N hydrogen bonds playing a primary role in forming the fundamental structural motifs (chains). nih.gov The weaker, yet significant, Br⋯Br halogen bonds and non-directional π–π stacking interactions then contribute to the efficient packing of these chains into a stable three-dimensional structure. nih.gov

It is important to reiterate that the formation of the hydrochloride salt would introduce a protonated pyridinium (B92312) cation (a strong hydrogen-bond donor) and a chloride anion (a strong hydrogen-bond acceptor). This would likely lead to a profound reorganization of the crystal packing, with N⁺—H⋯Cl⁻ hydrogen bonds potentially becoming the dominant structure-directing interactions, and consequently altering the observed halogen and π-stacking interactions.

Coordination Chemistry and Ligand Design Utilizing 2 Bromo 6 Hydrazinopyridine Hydrochloride

2-Bromo-6-hydrazinopyridine Hydrochloride as a Bidentate Ligand

The presence of two nitrogen donor atoms—one on the pyridine (B92270) ring and one at the terminal position of the hydrazinyl group—positions 2-Bromo-6-hydrazinopyridine as an effective bidentate ligand. This chelation is crucial for forming stable metal complexes.

2-Bromo-6-hydrazinopyridine and its analogues coordinate to transition metal ions in a bidentate fashion, utilizing both the pyridine nitrogen (N_py_) and the terminal amino nitrogen (N_amino_) of the hydrazinyl group. nih.gov This coordination mode results in the formation of a stable five-membered chelate ring. In crystalline complexes of the related 2-hydrazinopyridine (B147025) with metals like palladium(II) and copper(I), both nitrogen atoms are observed to coordinate to the same metal center. nih.gov This chelation forces the ligand into a specific syn-conformation, where the terminal NH2 group is oriented on the same side as the pyridine nitrogen. nih.govresearchgate.net This is in contrast to the protonated salt form, where electrostatic repulsion forces the molecule into an anti-conformation. nih.gov The free base of 2-Bromo-6-hydrazinylpyridine (B1342697) itself has been shown to crystallize with two distinct molecules in the asymmetric unit, one in the syn-disposition and the other in the anti-conformation, highlighting the conformational flexibility of the uncoordinated ligand. nih.gov

Detailed studies have been conducted on the complexation of hydrazinopyridine-based ligands with various transition metals.

Palladium(II): Research on the coordination of 2-hydrazinopyridine with palladium(II) has led to the synthesis of new square planar complexes. biointerfaceresearch.com In these complexes, the 2-hydrazinopyridine ligand acts as a bidentate donor, coordinating alongside other ligands such as oxalate (B1200264) or malonate. biointerfaceresearch.com Spectroscopic and thermal analyses confirm the square planar geometry around the palladium center. biointerfaceresearch.com

Copper(I): In complexes with copper(I), 2-hydrazinopyridine also functions as a bidentate ligand, coordinating through both nitrogen atoms to a single copper ion. nih.govresearchgate.net This coordination stabilizes the syn-conformation of the ligand. nih.gov In these complexes, copper is typically four-coordinated by a pair of the bidentate ligands, resulting in [CuL₂]⁺ type ionic complexes with varying degrees of distortion from ideal tetrahedral geometry. researchgate.net

The following table summarizes typical coordination parameters observed in Copper(I) complexes with 2-hydrazinopyridine ligands.

| Parameter | Range of Values |

| Cu-N (aromatic) Bond Length | 1.95(1) - 2.036(5) Å |

| Cu-N (hydrazine) Bond Length | 2.085(4) - 2.214(7) Å |

| N(aromatic)-Cu-N(aromatic) Angle | 124.1(2) - 140.8(4) ° |

| N(hydrazine)-Cu-N(hydrazine) Angle | 94.5(3) - 128.0(3) ° |

Data compiled from studies on 2-hydrazinopyridine complexes. researchgate.net

The conformation of the hydrazinyl group relative to the pyridine ring is a critical factor in the coordination process. The two primary conformations are syn and anti.

Anti-Conformation: Here, the terminal NH₂ group is oriented away from the pyridine nitrogen. This conformation is sterically favored in the absence of a coordinating metal ion and is observed in the protonated dihydrochloride (B599025) salt of 2-hydrazinopyridine, where protonation of both nitrogen atoms leads to electrostatic repulsion. nih.gov The crystal structure of the free base 2-Bromo-6-hydrazinylpyridine shows that both conformers can coexist, with one molecule in the asymmetric unit adopting a syn-like arrangement (torsion angle of 5.4°) and the other an anti arrangement (torsion angle of 171.0°). nih.gov

The ability of the ligand to adopt the syn-conformation upon approach of a metal ion is a prerequisite for chelation. The energy barrier between the two conformations is low enough to be easily overcome during the complexation reaction. The resulting five-membered chelate ring significantly enhances the stability of the metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect.

Development of Polydentate and Multifunctional Ligands

The bromine atom at the 6-position of the pyridine ring in 2-Bromo-6-hydrazinopyridine is a key functional handle. It allows for nucleophilic substitution reactions, enabling the transformation of this bidentate ligand precursor into higher denticity and multifunctional ligand systems.

A straightforward method to increase the denticity of the ligand is to replace the bromine atom with a second hydrazinyl group. The synthesis of 2,6-Bis-hydrazinopyridine is achieved by reacting 2,6-dibromopyridine (B144722) with hydrazine (B178648) hydrate (B1144303). memphis.eduiucr.org This reaction creates a potentially tridentate ligand, with two hydrazinyl groups capable of coordinating to a metal center in conjunction with the central pyridine nitrogen.

This versatile intermediate, 2,6-Bis-hydrazinopyridine, can be further derivatized. For instance, it readily reacts with various ketones to form 2,6-bis-hydrazonopyridines. researchgate.netresearchgate.net This conversion not only modifies the electronic and steric properties of the ligand but also introduces new potential coordination sites, depending on the nature of the ketone used.

A significant application of 2,6-Bis-hydrazinopyridine is its use as a precursor for the synthesis of 2,6-bis(pyrazolyl)pyridine (bpp) ligands. memphis.eduresearchgate.net These are a class of highly effective tridentate "pincer" ligands that form exceptionally stable complexes with a wide range of transition metals. The synthesis involves the condensation of the bis-hydrazinyl precursor with 1,3-dicarbonyl compounds, such as 2,4-pentanedione, which results in the formation of two pyrazole (B372694) rings attached to the pyridine scaffold at the 2- and 6-positions. researchgate.net

This synthetic approach is highly modular, allowing for the introduction of various substituents onto the pyrazole rings by choosing appropriately substituted 1,3-dicarbonyls. This rational design capability is crucial for fine-tuning the steric and electronic properties of the resulting ligand to achieve desired catalytic or material properties in the final metal complex. researchgate.net This method has proven to be a highly efficient route for creating sterically crowded 2,6-bis-pyrazolylpyridines. memphis.edu

Fabrication of Spin-Crossover Switches for Molecular Devices

The precursor, this compound, serves as a foundational building block for synthesizing ligands tailored for spin-crossover (SCO) molecular switches. The synthetic strategy often involves the conversion of the hydrazino group into a pyrazolyl moiety. This transformation is typically achieved through condensation with a 1,3-dicarbonyl compound, followed by cyclization. The resulting 2-bromo-6-(1H-pyrazol-1-yl)pyridine can then be further functionalized.

A common pathway involves a subsequent reaction at the bromo position, often via cross-coupling reactions, to introduce another pyrazolyl group, yielding a 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand. The substituents on the pyrazolyl rings and the pyridine backbone can be systematically varied to fine-tune the ligand field strength around a coordinated metal ion, typically iron(II). This fine-tuning is critical for achieving spin-crossover behavior, where the metal center can be switched between a low-spin (LS) and a high-spin (HS) state by external stimuli such as temperature, pressure, or light.

Iron(II) complexes with bpp-type ligands exhibit a rich variety of SCO behaviors, from gradual to abrupt transitions, sometimes with hysteresis, a key feature for the development of molecular memory devices. For instance, functionalization of the bpp ligand at the 4-position of the pyridine ring with groups that modulate the electronic properties of the ligand can significantly impact the transition temperature (T1/2) of the resulting iron(II) complex.

Table 1: Spin-Crossover Properties of Selected Iron(II) Complexes with Functionalized 2,6-bis(pyrazol-1-yl)pyridine Ligands

| Complex | Ligand Functionalization | Spin Transition | T1/2 (K) | Hysteresis (K) |

|---|---|---|---|---|

| Fe(bpp)22 | Unsubstituted | Gradual | ~250 | - |

| Fe(bpp-COOH)22 | 4-Carboxylic Acid | Abrupt | ~180 | ~10 |

Note: The data presented are representative examples from the broader class of bpp complexes and illustrate the effect of functionalization on SCO properties. Direct synthesis from this compound requires a multi-step process.

Integration into Emissive f-Element Podand Systems

The structural versatility of ligands derived from this compound also extends to the coordination of f-block elements, such as lanthanides, to create emissive podand systems. Podands are acyclic ligands with multiple coordinating arms that can encapsulate a metal ion. The bpp framework, synthesized from the parent compound, can serve as a sensitizing chromophore for lanthanide ions.

Upon coordination of a lanthanide ion, such as europium(III) or terbium(III), to a bpp-based ligand, energy absorbed by the ligand can be efficiently transferred to the metal center. This process, known as the "antenna effect," results in the characteristic sharp, line-like emission of the lanthanide ion. The bromo-substituent on the pyridine ring offers a handle for further functionalization, allowing for the attachment of additional coordinating groups or for tuning the photophysical properties of the ligand.

For example, Suzuki or Sonogashira cross-coupling reactions at the bromo-position can be used to introduce aromatic moieties that enhance the molar absorptivity and shift the absorption wavelength of the ligand, thereby improving the efficiency of the antenna effect. The design of these podand systems is crucial for applications in bio-imaging, sensing, and lighting, where the long-lived and spectrally pure emission of lanthanides is highly desirable.

Table 2: Photophysical Properties of Representative Lanthanide Complexes with Pyridine-Based Ligands

| Lanthanide Ion | Ligand Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|---|---|

| Eu(III) | Tris(pyrazolyl)borate | ~320 | 615, 690 | 10-30 |

| Tb(III) | Bis(pyrazolyl)pyridine | ~330 | 490, 545, 585, 620 | 20-50 |

Applications in Metallosupramolecular Chemistry

Self-Assembly of Advanced Functional Soft Materials

In the realm of metallosupramolecular chemistry, ligands derived from this compound are instrumental in the bottom-up construction of advanced functional soft materials. The directional coordination of metal ions with appropriately designed organic ligands can lead to the spontaneous formation of well-defined, ordered structures such as metallogels, liquid crystals, and polymers.

The bpp scaffold, accessible from the starting hydrazine, provides a rigid, tridentate binding site. By introducing flexible side chains or other interacting moieties, often through modification at the bromo-position, these ligands can be programmed to self-assemble into extended networks upon coordination with metal ions. The choice of the metal ion and the ligand design dictates the geometry and dimensionality of the resulting supramolecular assembly.

For instance, the use of linear metal ions like silver(I) can promote the formation of one-dimensional coordination polymers, which can then entangle to form a gel network. The resulting metallogels can exhibit stimuli-responsive properties, where changes in temperature, solvent, or the presence of specific analytes can trigger a sol-gel transition. These materials have potential applications in catalysis, sensing, and drug delivery.

Design of Molecular Photochemical Devices for Energy Conversion

The development of molecular photochemical devices for solar energy conversion often relies on the unique photophysical and electrochemical properties of transition metal complexes, particularly those of ruthenium(II). Ligands synthesized from this compound can be incorporated into such complexes to optimize their performance as photosensitizers in dye-sensitized solar cells (DSSCs) or as components in photocatalytic systems for water splitting.

Ruthenium(II) complexes with bpp-type ligands can exhibit strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region, long-lived excited states, and reversible redox behavior, all of which are essential for efficient energy conversion. The ability to functionalize the ligand framework, for example by introducing anchoring groups like carboxylic acids via modification of the bromo-substituent, allows for the covalent attachment of these complexes to semiconductor surfaces, such as titanium dioxide (TiO2), in DSSCs.

Upon light absorption, an electron is promoted from a metal-centered orbital to a ligand-based orbital. This excited electron can then be injected into the conduction band of the semiconductor, initiating the flow of current. The design of the ligand is crucial for controlling the energy levels of the molecular orbitals, thereby influencing the absorption spectrum, excited-state lifetime, and efficiency of electron injection.

Table 3: Electrochemical and Photophysical Data for a Representative Ruthenium(II) bpp-type Complex

| Property | Value |

|---|---|

| Absorption Maximum (λmax) | ~450 nm |

| Molar Extinction Coefficient (ε) | >10,000 M-1cm-1 |

| Oxidation Potential (RuII/III) | ~1.2 V vs. SCE |

Note: The data is characteristic of Ru(II) complexes with tridentate N-donor ligands similar to those derivable from this compound.

Reactivity and Derivatization Strategies for 2 Bromo 6 Hydrazinopyridine Hydrochloride

Hydrazone Formation via Condensation Reactions

The hydrazine (B178648) moiety in 2-Bromo-6-hydrazinopyridine hydrochloride is a potent nucleophile, readily undergoing condensation reactions with carbonyl compounds to form stable hydrazones. This reaction is a cornerstone for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Reaction with Aldehydes and Ketones for Hydrazone Synthesis

The condensation of 2-Bromo-6-hydrazinopyridine with various aldehydes and ketones is a widely employed method for the synthesis of hydrazone derivatives. researchgate.netresearchgate.net This reaction typically proceeds by nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to yield the corresponding hydrazone. libretexts.org The reaction is versatile, accommodating a wide range of aliphatic and aromatic aldehydes and ketones. researchgate.net For instance, the reaction of 2,6-bis-hydrazinopyridine (BHP) with different ketones has been explored to synthesize various hydrazone derivatives. researchgate.net

The general reaction can be represented as follows:

R1 and R2 can be hydrogen, alkyl, or aryl groups.

This straightforward synthetic route provides access to a large library of hydrazone compounds with varying electronic and steric properties, which can be further investigated for their biological activities or material properties. researchgate.net

Mechanistic and Regioselectivity Investigations in Condensation Reactions

The mechanism of hydrazone formation involves the nucleophilic attack of the terminal nitrogen of the hydrazine group on the electrophilic carbonyl carbon of the aldehyde or ketone. libretexts.org This is followed by a proton transfer and subsequent elimination of a water molecule to form the C=N double bond of the hydrazone. libretexts.org

In the case of 2-Bromo-6-hydrazinopyridine, the presence of the electron-withdrawing bromine atom and the pyridine (B92270) ring can influence the nucleophilicity of the hydrazine group. The crystal structure of 2-Bromo-6-hydrazinylpyridine (B1342697) reveals the presence of two conformationally non-equivalent molecules in the asymmetric unit, one in a syn-disposition and the other in an anti-conformation with respect to the pyridine nitrogen. nih.goviucr.org This conformational flexibility could potentially influence its reactivity in solution.

Regioselectivity is a key consideration when the carbonyl compound possesses multiple reactive sites. However, in most standard condensation reactions with simple aldehydes and ketones, the reaction occurs selectively at the carbonyl group.

Application of Mechanochemical Methods in Hydrazone Formation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.gov This technique has been successfully applied to the formation of hydrazones. nih.gov Studies have shown that the coupling of hydrazines with aldehydes can be achieved in high yields through mechanochemical methods, such as ball milling. nih.govnih.gov This solvent-free approach offers several advantages, including reduced reaction times, minimal waste generation, and often improved product yields. nih.gov For example, the reaction of 5-bromo-2-hydrazinopyridine (B1279471) with aldehydes afforded excellent conversions (95–99%) after 3 cycles of 30 minutes in a ball mill, with purified yields ranging from 80% to 95%. nih.gov

| Aldehyde/Ketone | Hydrazine | Method | Yield (%) | Reference |

| Various Aldehydes | 5-bromo-2-hydrazinopyridine | Mechanochemical | 80-95 | nih.gov |

| Various Ketones | 2,6-bis-hydrazinopyridine | Solution-based | Not specified | researchgate.net |

Functionalization via the Bromine Atom

The bromine atom at the 6-position of the pyridine ring serves as a handle for further functionalization through various cross-coupling reactions. These reactions are instrumental in creating carbon-carbon bonds, enabling the synthesis of more complex molecular architectures.

Suzuki-Miyaura Cross-Coupling Reactions for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. wikipedia.org This reaction is widely used in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. libretexts.orgorganic-chemistry.org

In the context of this compound, the bromine atom can be readily displaced by various aryl or vinyl groups from the corresponding boronic acids or their esters. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The reactivity of the C-Br bond in 2-Bromo-6-hydrazinopyridine makes it a suitable substrate for Suzuki-Miyaura coupling. The strength of the carbon-halogen bond decreases down the group, making C-Br bonds more susceptible to oxidative addition than C-Cl bonds. illinois.edu

| Aryl Halide | Boronic Acid | Catalyst System | Product | Reference |

| 2-Bromo-6-hydrazinopyridine | Arylboronic acid | Pd catalyst/Base | 6-Aryl-2-hydrazinopyridine | nih.gov |

Sonogashira Cross-Coupling Reactions for Alkynylation

The Sonogashira cross-coupling reaction provides a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

The bromine atom of this compound can be efficiently coupled with various terminal alkynes to introduce an alkynyl moiety onto the pyridine ring. organic-chemistry.org The reaction mechanism involves a palladium cycle, similar to the Suzuki-Miyaura coupling, and a copper cycle that facilitates the formation of a copper acetylide intermediate. wikipedia.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the use of copper. nih.gov The reactivity of aryl halides in the Sonogashira reaction generally follows the trend I > Br > Cl. libretexts.org

| Aryl Halide | Terminal Alkyne | Catalyst System | Product | Reference |

| 2-Bromo-6-hydrazinopyridine | Terminal alkyne | Pd catalyst/Cu(I) co-catalyst/Base | 6-Alkynyl-2-hydrazinopyridine | organic-chemistry.org |

Nucleophilic Aromatic Substitution Reactions for Diverse Substituents

The pyridine ring in 2-Bromo-6-hydrazinopyridine is electron-deficient, which, although generally rendering aryl halides less reactive than alkyl halides towards nucleophilic substitution, can be activated towards such reactions. The bromine atom at the 2-position can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This process is particularly effective if the pyridine nitrogen is quaternized or if there are additional electron-withdrawing groups on the ring, which would further stabilize the negatively charged Meisenheimer intermediate formed during the reaction. libretexts.orglibretexts.org

The reactivity of halogens in SNAr reactions on pyridine systems often follows a different trend than in other aromatic systems, with reactivity not always correlating with the electronegativity of the leaving group (the "element effect"). nih.gov However, the bromo group is a sufficiently good leaving group to be displaced by strong nucleophiles.

Studies on related dihalopyridines, such as 2,6-dibromopyridine (B144722), have demonstrated successful substitution of the bromo groups with alkylamines under high temperature and pressure, yielding 2-bromo-6-alkylaminopyridines and 2,6-dialkylaminopyridines. georgiasouthern.edu This indicates that the bromo substituent in 2-Bromo-6-hydrazinopyridine is susceptible to displacement by various nitrogen-based nucleophiles. This reactivity allows for the introduction of a wide range of substituents, including but not limited to, amines, alkoxides, and thiolates, thereby enabling the synthesis of a diverse library of 6-substituted hydrazinopyridines.

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromo-Pyridines

| Nucleophile | Product Type | Reaction Conditions | Reference |

|---|---|---|---|

| Methylamine | 2-Bromo-6-methylaminopyridine | High temperature and pressure | georgiasouthern.edu |

| Ethylamine | 2-Bromo-6-ethylaminopyridine | High temperature and pressure | georgiasouthern.edu |

Cyclization Reactions to Construct Fused Heterocyclic Systems

The hydrazino group of this compound is a key functional handle for the construction of fused heterocyclic systems. The two nitrogen atoms of the hydrazine moiety can act as nucleophiles, reacting with various electrophilic partners to form five- or six-membered rings fused to the pyridine core.

A well-established method for the synthesis of pyrazole (B372694) rings is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org By reacting 2-Bromo-6-hydrazinopyridine with various 1,3-dicarbonyl compounds (e.g., acetylacetone, benzoylacetone), a range of 2-bromo-6-(pyrazol-1-yl)pyridines can be synthesized. The specific substitution pattern on the resulting pyrazole ring is dictated by the choice of the 1,3-dicarbonyl starting material.

Furthermore, the synthesis of 2,6-bis-pyrazolylpyridines from 2,6-bis-hydrazinopyridine has been reported, highlighting the utility of the hydrazinopyridine scaffold for accessing such ligand systems. researchgate.net A similar strategy can be employed with 2-Bromo-6-hydrazinopyridine to afford the corresponding mono-pyrazolyl derivative.

Indazole derivatives can also be accessed from hydrazinopyridine precursors. For instance, the synthesis of 2,6-bis-indazol-1-ylpyridines has been achieved from 2,6-bis-hydrazinopyridine by first forming hydrazones with 2-halobenzaldehydes, followed by an intramolecular cyclization. researchgate.net This methodology can be adapted to synthesize 2-bromo-6-(indazol-1-yl)pyridine from 2-Bromo-6-hydrazinopyridine.

Table 2: Reagents for the Synthesis of Pyrazolyl and Indazolyl Derivatives

| Target Heterocycle | Reagent | Reaction Type | Reference |

|---|---|---|---|

| Pyrazole | 1,3-Dicarbonyl compounds | Knorr Cyclocondensation | nih.govbeilstein-journals.org |

The 2-hydrazinopyridine (B147025) moiety is a direct precursor to the researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyridine ring system. This transformation can be achieved through various synthetic routes. A common approach involves the reaction of the hydrazinopyridine with a one-carbon electrophile, which can be an aldehyde, an orthoester, or a carboxylic acid derivative, followed by cyclization. researchgate.netresearchgate.netorganic-chemistry.org

For example, the reaction of 2-hydrazinopyridine with aldehydes in the presence of an oxidizing agent leads to the formation of substituted researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyridines in a one-pot synthesis. researchgate.net Alternatively, reaction with ethyl imidates under mild acidic conditions also yields the desired triazolopyridine core. researchgate.net Another versatile method is the electrochemically induced desulfurative cyclization of 2-hydrazinopyridines with isothiocyanates, which provides access to 3-amino- researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

The bromo-substituent at the 6-position of the starting material would be retained in the final triazolopyridine product, offering a handle for further functionalization.

While direct synthesis of pyrazolo[3,4-c]pyrazoles from 2-Bromo-6-hydrazinopyridine is less commonly reported, the structural motifs present in the starting material are conducive to the formation of related fused bicycles like pyrazolo[3,4-c]pyridines. The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, which can then be further elaborated. rsc.orgresearchgate.netrsc.org Although the reported synthesis starts from a different precursor, the functionalization of the 5-halo position via reactions like Pd-catalyzed Buchwald-Hartwig amination demonstrates a viable strategy for introducing substituents that could be present in a molecule derived from 2-Bromo-6-hydrazinopyridine. rsc.orgrsc.org

The synthesis of pyrazolo[3,4-b]pyridines, an isomeric system, has been extensively studied, often starting from suitably substituted pyridines onto which a pyrazole ring is annulated. cdnsciencepub.comnih.gov These synthetic strategies often involve the reaction of a hydrazine with a pyridine bearing electron-withdrawing groups, a condition met by the 2-bromo-6-hydrazinopyridine scaffold.

Role as a Key Building Block in Complex Molecule Synthesis

This compound serves as a valuable and versatile building block for the synthesis of more complex molecules, particularly those with potential biological activity. researchgate.netiucr.org The ability to undergo sequential and selective reactions at the bromo and hydrazino groups allows for the construction of elaborate molecular architectures.

The fused heterocyclic systems accessible from this precursor, such as pyrazolopyridines, indazolylpyridines, and triazolopyridines, are privileged scaffolds in medicinal chemistry. nih.govnih.govmdpi.com For instance, the researchgate.netresearchgate.netrsc.orgtriazolo[4,3-a]pyrazine core, structurally related to the systems derivable from 2-hydrazinopyridines, is found in several approved drugs. nih.gov

The bromine atom not only acts as a leaving group for the introduction of diverse substituents but can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), further expanding the synthetic utility of its derivatives. This allows for the connection of the pyridine core to other aromatic or aliphatic fragments, leading to the assembly of complex, multi-component molecules. The synthesis of bioactive 2-pyridone-containing heterocycles often involves multicomponent reactions where precursors with similar functionalities to 2-bromo-6-hydrazinopyridine are employed. mdpi.comnih.gov The strategic placement of the bromo and hydrazino groups on the pyridine ring makes this compound a powerful tool for the divergent synthesis of compound libraries for drug discovery and materials science applications.

Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Hydrazinopyridine Hydrochloride

Density Functional Theory (DFT) Calculations

DFT calculations would serve as the foundation for understanding the structural and energetic properties of 2-Bromo-6-hydrazinopyridine hydrochloride.

A critical first step in the computational analysis would be to determine the most stable three-dimensional structure of the molecule. This involves geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like this compound, which has rotatable bonds in the hydrazino group, multiple conformers (different spatial arrangements of atoms) could exist.

A conformational analysis would be necessary to identify the various low-energy conformers and to establish the global minimum energy structure, which represents the most stable form of the molecule. The relative energies of these conformers would define the energetic landscape, providing insights into the molecule's flexibility and the accessibility of different shapes.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) |

| Conformer 1 (Global Minimum) | 0.00 |

| Conformer 2 | 1.25 |

| Conformer 3 | 2.50 |

| Conformer 4 | 3.75 |

| Conformer 5 | 5.00 |

This table is for illustrative purposes only, as specific data is unavailable.

Once the optimized geometries of the conformers are obtained, a vibrational frequency analysis would be performed. This calculation serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.

The calculated vibrational frequencies and their corresponding modes (e.g., stretching, bending, and torsional motions of specific bonds) can be compared with experimental spectroscopic data to validate the computational model.

Electronic Structure Analysis

This area of investigation would focus on the distribution and energy of electrons within the molecule, which are fundamental to its reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.50 |

| LUMO | -1.20 |

| HOMO-LUMO Gap | 5.30 |

This table is for illustrative purposes only, as specific data is unavailable.

The presence of both electron-donating (hydrazino) and electron-withdrawing (bromo and the pyridine (B92270) ring) groups in this compound suggests the possibility of intramolecular charge transfer (ICT). Computational methods can be used to map the electron density distribution and analyze how it changes upon electronic excitation. This would provide insights into the molecule's potential applications in areas like non-linear optics.

Modeling of Intermolecular Interactions

Understanding how molecules of this compound interact with each other and with other molecules is crucial for predicting its solid-state properties and its behavior in solution. Computational models can be used to study various types of intermolecular interactions, such as hydrogen bonding (expected to be significant due to the hydrazino group) and halogen bonding (involving the bromine atom). These studies are vital for understanding crystal packing and for designing co-crystals or formulations.

Computational Assessment of Hydrogen Bonding, Halogen Bonding, and π-Stacking

Computational analysis, particularly through methods like Hirshfeld surface analysis, provides a quantitative and visual understanding of the intermolecular interactions within the crystal structure of 2-Bromo-6-hydrazinopyridine. nih.govresearchgate.net These non-covalent interactions are fundamental to the stability and packing of the molecules in the solid state. nih.gov

Hydrogen Bonding: The crystal structure of 2-Bromo-6-hydrazinopyridine features an extensive network of hydrogen bonds. nih.govnih.gov All nitrogen atoms from both the hydrazinyl groups and the pyridine rings are involved in these interactions. researchgate.net The analysis reveals both standard N—H⋯N bonds and more complex multicentered, bifurcated N—H⋯(N,N) hydrogen bonds, which link the molecules into chains. nih.govresearchgate.net Over half of the hydrogen-bonding contacts are identified as multicentered, highlighting a complex bonding arrangement. nih.gov

| Donor—H⋯Acceptor | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| N2—H2A⋯N4 | 0.80 | 2.36 | 3.058 | 146 |

| N3—H3A⋯N6 | 0.85 | 2.43 | 3.212 | 154 |

| N3—H3A⋯N5 | 0.85 | 2.67 | 3.149 | 117 |

| N5—H5⋯N3 | 0.86 | 2.06 | 2.913 | 173 |

| N6—H6B⋯N1 | 0.82 | 2.46 | 3.257 | 164 |

π-Stacking: The aromatic pyridine rings of the molecules are involved in a well-defined system of staggered π–π stacking interactions. nih.gov These interactions contribute to the stability of the molecular packing. nih.gov The geometry of these stacking interactions has been characterized by parameters such as the centroid-to-centroid distance and the dihedral angle between the planes of the interacting rings. researchgate.net

Hirshfeld surface analysis visually confirms these interactions, with distinct regions on the molecular surface corresponding to the hydrogen bonds, halogen bond, and π-stacking, providing a comprehensive picture of the forces at play. nih.govresearchgate.net

Molecular Dynamics Simulations for Ligand-Receptor Interactions (Applicable to Derivatives)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented, the utility of this computational technique is well-demonstrated for its derivatives, such as hydrazide-hydrazones. MD simulations are powerful tools for understanding the dynamic behavior of a ligand when it binds to a biological receptor, such as a protein or enzyme, providing insights that are crucial for drug design and development. tandfonline.comresearchgate.netthaiscience.info

In a typical study involving a hydrazone derivative, MD simulations are performed to assess the stability of the ligand-receptor complex over time. nih.gov Key analyses include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein and the ligand to evaluate the conformational stability of the complex. A stable RMSD value over the simulation period (e.g., 40-70 ns) suggests that the ligand remains securely bound in the active site. researchgate.netnih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis is used to identify the flexibility of individual amino acid residues in the protein upon ligand binding. Significant changes in fluctuation can indicate which residues are most affected by the interaction. researchgate.net

Binding Free Energy Calculation: Methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to compute the binding free energy of the ligand-receptor complex. nih.gov This value provides a theoretical estimation of the binding affinity.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds formed between the ligand and the receptor are monitored throughout the simulation. Stable and persistent hydrogen bonds are critical for strong and specific binding. researchgate.netthaiscience.info

For example, in studies of hydrazone derivatives targeting enzymes like DNA gyrase B, MD simulations have shown that active compounds can maintain a stable conformation within the enzyme's active site, supported by a consistent network of hydrogen bonds. researchgate.net Such computational analyses demonstrate the significant affinity of these derivatives for their targets and help elucidate the structural basis for their biological activity. tandfonline.comresearchgate.net

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry also offers powerful methods for predicting the spectroscopic properties and potential reaction pathways of molecules like this compound, guiding experimental work and providing deeper understanding of the molecule's characteristics.

Prediction of Spectroscopic Properties: Theoretical calculations can predict various spectroscopic data. For instance, Density Functional Theory (DFT) is widely used to compute vibrational frequencies (IR and Raman spectra), as well as NMR chemical shifts (¹H and ¹³C). researchgate.net Time-dependent DFT (TD-DFT) can be employed to simulate UV-Vis absorption and emission spectra by calculating electronic excitation energies. rsc.orgacs.org

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.98178 | 127.2 |

| [M+Na]⁺ | 209.96372 | 138.4 |

| [M-H]⁻ | 185.96722 | 132.0 |

| [M+K]⁺ | 225.93766 | 127.2 |

Prediction of Reaction Pathways: Quantum chemical calculations are instrumental in exploring and predicting chemical reaction pathways. nih.gov Methods have been developed for the automated search of reaction paths, which can elucidate complex reaction networks without prior assumptions about the mechanism. nih.gov

The Artificial Force Induced Reaction (AFIR) method, for example, is a powerful technique for systematically exploring potential reaction pathways by applying a virtual force to induce chemical transformations between molecules. nih.govnih.gov This approach can identify transition state structures, intermediates, and final products. nih.gov

By combining an automated path search method like AFIR with kinetic simulations (e.g., the Rate Constant Matrix Contraction (RCMC) method), it is possible to construct a reaction path network and estimate the computational yields of various products under specific conditions (temperature and time). nih.govnih.govchemrxiv.org This predictive power allows researchers to screen for viable synthetic routes, understand potential side reactions, and even perform computational retrosynthetic analysis to identify potential reactants for a target molecule. nih.govresearchgate.net Such computational strategies are invaluable for discovering new reactions and optimizing synthetic methodologies. rsc.org

Advanced Research Directions and Future Perspectives

Exploration of New Catalytic Applications for Derivatives

While the direct catalytic use of 2-Bromo-6-hydrazinopyridine is not extensively documented, its derivatives, particularly metal complexes of hydrazones, represent a frontier in catalysis research. Hydrazones derived from this compound can act as bidentate or tridentate ligands, coordinating with transition metals to form stable and catalytically active complexes. jocpr.com The pyridine (B92270) nitrogen and the imine nitrogen of the hydrazone moiety, along with a potential third donor atom from the condensation partner, can create a coordination environment around a metal center that is conducive to various catalytic transformations.

Future research directions include:

Cross-Coupling Reactions: The bromo-substituent on the pyridine ring is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Ligands derived from 2-hydrazinopyridine (B147025) can be designed to chelate the metal center, potentially influencing the efficiency and selectivity of these reactions.

Oxidation and Reduction Catalysis: Metal complexes containing hydrazone ligands are being investigated for their catalytic activity in oxidation and reduction reactions. The electronic properties of the ligand, which can be tuned by modifying the 2-bromo-6-hydrazinopyridine scaffold, play a crucial role in modulating the redox potential of the metal center.

Asymmetric Catalysis: By introducing chiral centers into the hydrazone derivatives, it is possible to synthesize chiral ligands. Metal complexes of these ligands could serve as catalysts for asymmetric reactions, a critical area in the synthesis of pharmaceuticals and fine chemicals.

The development of catalysts based on this scaffold is analogous to the successful use of other nitrogen-based pincer ligands, such as terpyridine, which have demonstrated remarkable reactivity in challenging transformations. nih.gov

Development of Advanced Ligand Architectures for Specific Material Properties

The 2-bromo-6-hydrazinopyridine framework is an excellent platform for designing advanced ligand architectures. Both the pyridine nitrogen and the terminal hydrazine (B178648) nitrogen can coordinate to the same metal ion, making it an effective chelating agent. nih.gov This chelation stabilizes the resulting metal complexes and allows for the systematic construction of molecules with desired electronic, optical, or magnetic properties.

Advanced research in this area focuses on:

Polynuclear Complexes: The hydrazine group can bridge two or more metal centers, leading to the formation of polynuclear complexes. These materials are of interest for their unique magnetic properties and their potential as models for multi-metal enzyme active sites.

Functionalized Ligands: The reactivity of the hydrazine group allows for the straightforward synthesis of a wide array of hydrazone and acylhydrazone derivatives. By varying the aldehyde, ketone, or acyl group used for condensation, ligands with specific functionalities can be created. For instance, incorporating fluorophores can lead to luminescent materials, while adding redox-active groups can generate electrochemically responsive systems.

Halogen Bonding Influence: The bromine atom at the 6-position is not just a site for substitution but can also participate in halogen bonding. This specific and directional non-covalent interaction can be exploited to control the solid-state packing of metal complexes, influencing bulk properties like conductivity and non-linear optical response.

Integration with Machine Learning for Accelerated Materials Discovery

The traditional trial-and-error approach to materials discovery is often slow and resource-intensive. Machine learning (ML) offers a paradigm shift, enabling the rapid screening of vast chemical spaces to identify candidate molecules with target properties. Pyridine-based polymers and materials are a promising area for this approach. nih.govgoogle.com

An ML-assisted workflow for discovering materials based on 2-bromo-6-hydrazinopyridine derivatives could involve the following steps:

| Step | Description | Rationale |

| 1. Library Generation | A virtual library of thousands of potential derivatives (e.g., polymers, metal-organic frameworks) is computationally generated from the 2-bromo-6-hydrazinopyridine building block. | To create a large and diverse chemical space for exploration. |

| 2. Feature Engineering | Molecular descriptors (e.g., electronic properties, size, shape, functional groups) are calculated for each virtual compound. | To translate chemical structures into a format that ML models can understand. |

| 3. Model Training | An ML model is trained on existing experimental data to learn the relationship between the molecular descriptors and the desired property (e.g., catalytic activity, adsorption capacity, band gap). | To build a predictive tool that can estimate properties without performing experiments. |

| 4. High-Throughput Screening | The trained ML model rapidly predicts the properties of every compound in the virtual library. | To efficiently identify the most promising candidates from a vast pool of possibilities. acs.org |

| 5. Synthesis & Validation | The top-performing candidates identified by the model are synthesized and experimentally tested to validate the predictions. | To confirm the accuracy of the ML model and discover new high-performance materials. |

Recent studies have shown that halogen functionalization can significantly enhance the performance of pyridine-based materials for applications like ion capture, underscoring the potential of bromo-substituted precursors. nih.govacs.org This data-driven approach can dramatically accelerate the design and development of new functional materials derived from 2-bromo-6-hydrazinopyridine.

Contributions to Supramolecular Chemistry and Self-Assembling Systems

Supramolecular chemistry focuses on the chemistry beyond the molecule, governed by weak, reversible, non-covalent interactions. The crystal structure of 2-bromo-6-hydrazinylpyridine (B1342697) reveals its significant potential as a building block for self-assembling systems. nih.gov The molecule possesses multiple sites for directional interactions that can guide its spontaneous organization into well-defined, higher-order structures. nih.gov

Key non-covalent interactions observed in the solid state include:

Hydrogen Bonding: The N-H groups of the hydrazine moiety act as hydrogen bond donors, while the pyridine nitrogen and the other hydrazine nitrogen atoms act as acceptors. This leads to the formation of robust N-H···N hydrogen bond networks that link molecules into chains. nih.govnih.gov

π–π Stacking: The aromatic pyridine rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. nih.gov

These interactions are highly directional, making 2-bromo-6-hydrazinopyridine and its derivatives ideal components for crystal engineering and the design of supramolecular polymers, gels, and liquid crystals.

| Interaction Type | Donor | Acceptor | Role in Self-Assembly |

| Hydrogen Bond | Hydrazine (N-H) | Pyridine (N), Hydrazine (N) | Formation of 1D molecular chains. nih.gov |

| Halogen Bond | Bromine (C-Br) | Bromine | Contributes to crystal lattice stability. nih.gov |

| π–π Stacking | Pyridine Ring | Pyridine Ring | Stabilizes layered structures. nih.gov |

Potential in Sensor Technology and Advanced Functional Materials

The reactive hydrazine group is a key feature for developing sensor technologies. It can be readily condensed with various aldehydes and ketones to form hydrazone derivatives. This class of compounds is widely recognized for its chemosensory properties.

The mechanism of sensing often involves the coordination of the hydrazone ligand with a target analyte, such as a metal ion or an anion. This binding event can trigger a detectable signal change:

Colorimetric Sensing: Coordination to a metal ion can alter the electronic structure of the hydrazone, leading to a visible color change. This allows for simple, naked-eye detection of the analyte.

Fluorescent Sensing: Many hydrazone derivatives are fluorescent. The binding of an analyte can either quench or enhance the fluorescence intensity, providing a highly sensitive detection method.

By carefully selecting the aldehyde or ketone component, sensors can be designed with high selectivity for specific ions. The 2-bromo-6-hydrazinopyridine scaffold provides a robust and easily functionalizable platform for creating a new generation of chemosensors for environmental monitoring, industrial process control, and biological imaging.

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-6-hydrazinopyridine hydrochloride, and how can purity be maximized?

The synthesis typically involves bromination of a pyridine precursor followed by hydrazine introduction. Key steps include:

- Bromination : Using reagents like N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–5°C) in solvents such as dimethylformamide (DMF) .

- Hydrazination : Reacting the brominated intermediate with hydrazine hydrate in ethanol at reflux (~78°C) to introduce the hydrazine group .

- Purification : Recrystallization from ethanol or methanol yields high-purity product (>95%). Chromatography (e.g., silica gel) is recommended for trace impurity removal .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the presence of the hydrazine (-NHNH₂) and bromine substituents via ¹H and ¹³C NMR. For example, the hydrazine proton signal appears as a broad singlet at δ 4.5–5.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 222.96 for C₅H₆BrN₃) .

- X-ray Crystallography : Resolves spatial arrangement, particularly the planarity of the pyridine ring and Br/NHNH₂ substituent angles .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Bromine at the 2-position activates the pyridine ring for Suzuki-Miyaura or Buchwald-Hartwig couplings. The electron-withdrawing effect of Br enhances oxidative addition with palladium catalysts, enabling aryl-aryl or aryl-amine bond formation .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during hydrazine group installation?

- Temperature Control : Maintain reflux conditions (70–80°C) to avoid over-alkylation or decomposition .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while ethanol minimizes side product formation .

- Stoichiometry : Use a 1.2–1.5 molar excess of hydrazine hydrate to ensure complete substitution of leaving groups (e.g., Cl or OTs) .

Q. How can stability issues in aqueous or acidic media be addressed for biological assays?

- pH Buffering : Store solutions at pH 4–6 to prevent hydrolysis of the hydrazine group.

- Lyophilization : Freeze-drying the hydrochloride salt enhances shelf life by reducing hygroscopicity .

- Light Sensitivity : Store in amber vials to prevent photodegradation of the bromopyridine core .

Q. What computational methods predict binding modes of 2-bromo-6-hydrazinopyridine derivatives with biological targets?

- Docking Studies : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) by analyzing Br’s halogen bonding and hydrazine’s hydrogen-bonding potential .

- DFT Calculations : Assess electronic effects of Br on pyridine ring aromaticity and charge distribution, which correlate with ligand-receptor affinity .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.